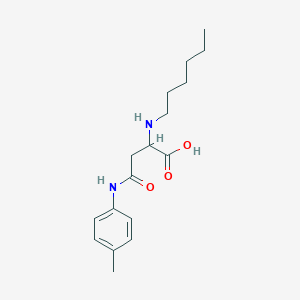![molecular formula C11H14N4 B2762127 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 1706464-23-4](/img/structure/B2762127.png)
2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine, also known as THPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. THPP has a unique structure that makes it an attractive target for synthesis and study. In
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine varies depending on its application. In cancer cells, 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine inhibits the activity of topoisomerase IIα, which is an enzyme that is essential for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death. Inflammation is a complex process involving multiple pathways, and the exact mechanism by which 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine exerts its anti-inflammatory effects is not fully understood. In agriculture, 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine inhibits the growth of weeds by interfering with their metabolic processes.
Biochemical and Physiological Effects:
2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine has been shown to have both biochemical and physiological effects. In cancer cells, 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine induces apoptosis, which is a process of programmed cell death. Inflammation is a complex process that involves the release of various cytokines and chemokines, and 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine has been shown to modulate the expression of these molecules. In agriculture, 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine inhibits the growth of weeds by interfering with their metabolic processes.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize, and the yield and purity of the product can be confirmed by NMR and IR spectroscopy. 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine has also been extensively studied, and its mechanism of action is well understood in some applications. However, there are also limitations to using 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine in lab experiments. 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine is a relatively new compound, and there is still much to learn about its properties and potential applications. Additionally, 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine has not been extensively studied in vivo, and its safety and toxicity profile are not well understood.
Orientations Futures
There are several future directions for research on 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine. In medicine, further studies are needed to determine the efficacy and safety of 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine as a potential anti-cancer and anti-inflammatory agent. In agriculture, further studies are needed to determine the effectiveness of 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine as a herbicide and its potential impact on the environment. In material science, further studies are needed to explore the unique optical and electronic properties of 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine and its potential applications in electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine involves the reaction of 2,3,5,6-tetramethylpyridine with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of the reaction is typically around 50%, and the purity of the product can be confirmed by NMR and IR spectroscopy.
Applications De Recherche Scientifique
2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields. In medicine, 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine has shown promising results as a potential anti-cancer agent. Studies have shown that 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase IIα. 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine has also been investigated for its potential use as an anti-inflammatory agent. In agriculture, 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine has also been investigated for its potential use in material science, as it has been shown to have unique optical and electronic properties.
Propriétés
IUPAC Name |
4,6-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-7-5-8(2)15-11(13-7)9-6-12-4-3-10(9)14-15/h5,12H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZINTVCFHLDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C3CNCCC3=NN12)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

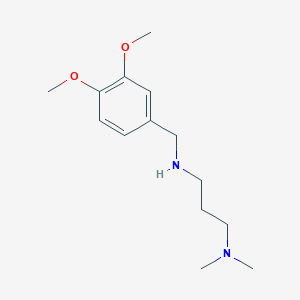

![3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid](/img/structure/B2762049.png)

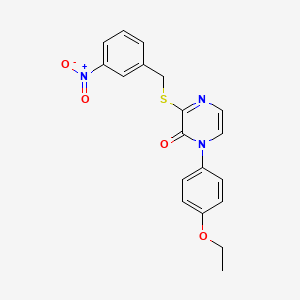
![4-[(2-Fluorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2762053.png)
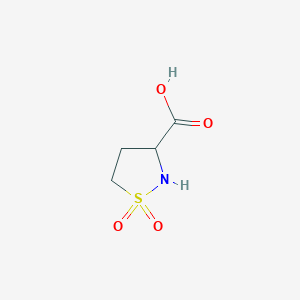
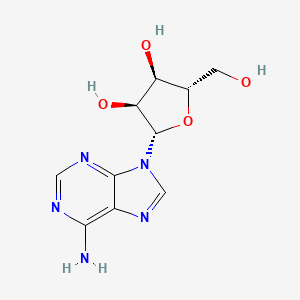
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2762058.png)
![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2762059.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B2762062.png)
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-(2,4-dichlorophenoxy)acetamide hydrochloride](/img/structure/B2762064.png)
![3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2762065.png)
